2-Methylheptadecanoic acid 2-Methylheptadecanoic acid
Brand Name: Vulcanchem
CAS No.: 5638-12-0
VCID: VC1804986
InChI: InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18(19)20/h17H,3-16H2,1-2H3,(H,19,20)
SMILES: CCCCCCCCCCCCCCCC(C)C(=O)O
Molecular Formula: C18H36O2
Molecular Weight: 284.5 g/mol

2-Methylheptadecanoic acid

CAS No.: 5638-12-0

Cat. No.: VC1804986

Molecular Formula: C18H36O2

Molecular Weight: 284.5 g/mol

* For research use only. Not for human or veterinary use.

2-Methylheptadecanoic acid - 5638-12-0

Specification

CAS No. 5638-12-0
Molecular Formula C18H36O2
Molecular Weight 284.5 g/mol
IUPAC Name 2-methylheptadecanoic acid
Standard InChI InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18(19)20/h17H,3-16H2,1-2H3,(H,19,20)
Standard InChI Key IZUAKSAWRVFBPE-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCC(C)C(=O)O
Canonical SMILES CCCCCCCCCCCCCCCC(C)C(=O)O

Introduction

Chemical Identity and Properties

2-Methylheptadecanoic acid is classified as a long-chain fatty acid with branching at the alpha carbon position. This chemical structure significantly influences its physical properties and biochemical behavior compared to its straight-chain counterparts.

Structural Characteristics

2-Methylheptadecanoic acid has a molecular formula of C₁₈H₃₆O₂ and a molecular weight of 284.5 g/mol. The compound features a carboxylic acid group at one end and a seventeen-carbon chain with a methyl branch at the second carbon position. This branching pattern distinguishes it from linear fatty acids and contributes to its unique biochemical properties. The systematic IUPAC nomenclature identifies this compound as 2-methylheptadecanoic acid, reflecting its structural composition and methyl substitution position.

The compound exists in stereoisomeric forms, with the (2S)-2-methylheptadecanoic acid representing a specific stereoisomer where the methyl group at position 2 has the S configuration according to the Cahn-Ingold-Prelog priority rules. This stereochemistry may influence its biological activity and interactions within biochemical systems .

Physicochemical Properties

As a branched-chain fatty acid, 2-methylheptadecanoic acid exhibits distinct physical and chemical properties compared to its straight-chain analogs. The table below summarizes key physicochemical properties of this compound:

PropertyValueNotes
Molecular FormulaC₁₈H₃₆O₂Contains 18 carbon atoms total
Molecular Weight284.5 g/molComputed value
Physical StateSolid at room temperatureTypical for long-chain fatty acids
XLogP38.3Indicates high hydrophobicity
Hydrogen Bond Donor Count1From the carboxylic acid group
Hydrogen Bond Acceptor Count2From the carboxylic acid group
Rotatable Bond Count15Contributes to conformational flexibility
CAS Registry Number5638-12-0Chemical Abstracts Service identifier

The presence of the methyl branch increases the compound's hydrophobicity compared to linear heptadecanoic acid, which affects its melting point, solubility characteristics, and interactions with biological membranes. This branching also influences the packing of molecules in crystalline states, typically resulting in lower melting points compared to straight-chain analogs .

Identification and Analytical Characteristics

Proper identification and characterization of 2-methylheptadecanoic acid rely on various analytical techniques and standardized identifiers used in scientific research and chemical databases.

Chemical Identifiers

2-Methylheptadecanoic acid is registered in multiple chemical databases with various identifiers that facilitate its unambiguous identification:

Identifier TypeValueReference
CAS Registry Number5638-12-0Chemical Abstracts Service
PubChem CID5282646PubChem Compound Database
Standard InChIInChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18(19)20/h17H,3-16H2,1-2H3,(H,19,20)IUPAC International Chemical Identifier
Standard InChIKeyIZUAKSAWRVFBPE-UHFFFAOYSA-NHashed version of the InChI
SMILESCCCCCCCCCCCCCCCC(C)C(=O)OSimplified Molecular Input Line Entry System

For the specific (2S) stereoisomer, the InChIKey is IZUAKSAWRVFBPE-KRWDZBQOSA-N, reflecting the defined stereochemistry at the carbon-2 position .

Analytical Detection Methods

Branched-chain fatty acids like 2-methylheptadecanoic acid require specialized analytical techniques for detection, quantification, and structural elucidation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The primary method for analysis of fatty acids, typically requiring derivatization to methyl esters to improve volatility.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for analyzing intact fatty acids without derivatization, offering enhanced sensitivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, particularly for determining the position of the methyl branch.

  • Infrared Spectroscopy (IR): Helps identify functional groups and differentiate between isomers.

These methods collectively allow researchers to unambiguously identify 2-methylheptadecanoic acid and distinguish it from structural isomers such as 15-methylheptadecanoic acid .

Structural Relationships and Isomers

2-Methylheptadecanoic acid belongs to a family of branched-chain fatty acids with varying carbon chain lengths and methyl substitution positions. Understanding these relationships provides context for its biochemical roles.

Related Compounds

Several structurally related compounds share similarities with 2-methylheptadecanoic acid:

  • 2-Methylhexadecanoic acid (C₁₇H₃₄O₂): A similar compound with one fewer carbon atom in the main chain, also known as 2-methylpalmitic acid. It has been detected in marine organisms including Chondrosia reniformis and Myrmekioderma rea .

  • 15-Methylheptadecanoic acid (C₁₈H₃₆O₂): An isomeric compound with the same molecular formula but with the methyl group positioned at carbon-15 instead of carbon-2 .

  • Heptadecanoic acid (C₁₇H₃₄O₂): The unbranched parent compound, also known as margaric acid, which lacks the methyl substitution.

  • (2S)-2-Methylheptadecanoic acid: The specific stereoisomer where the methyl substitution at position 2 has an S configuration .

Structural Isomers and Their Significance

The position of the methyl branch in methyl-substituted fatty acids significantly influences their physical properties and biochemical behavior. For example:

  • Iso-branched fatty acids (with methyl substitution at the penultimate carbon) and anteiso-branched fatty acids (with methyl substitution at the antepenultimate carbon) are commonly found in bacterial membranes.

  • The 2-methyl substitution pattern seen in 2-methylheptadecanoic acid affects the compound's metabolism and incorporation into lipids.

  • Different positional isomers may exhibit varying biological activities, metabolism pathways, and roles in cellular processes.

The table below compares key features of 2-methylheptadecanoic acid with related compounds:

CompoundMolecular FormulaMethyl PositionMolecular WeightNotable Features
2-Methylheptadecanoic acidC₁₈H₃₆O₂Position 2284.5 g/molAlpha-branched fatty acid
2-Methylhexadecanoic acidC₁₇H₃₄O₂Position 2270.5 g/molFound in marine organisms
15-Methylheptadecanoic acidC₁₈H₃₆O₂Position 15284.5 g/molIsomeric to 2-methylheptadecanoic acid
Heptadecanoic acidC₁₇H₃₄O₂None270.5 g/molUnbranched analog

Biological Significance and Occurrence

Branched-chain fatty acids like 2-methylheptadecanoic acid have significant roles in biological systems, though their distribution and functions vary across species and tissues.

Natural Sources and Distribution

While specific information about the natural occurrence of 2-methylheptadecanoic acid is limited in the provided search results, branched-chain fatty acids are generally found in:

  • Bacterial membranes, particularly in Gram-positive bacteria, where they contribute to membrane fluidity and stability

  • Marine organisms, as evidenced by the presence of related compounds like 2-methylhexadecanoic acid in marine sponges such as Chondrosia reniformis and Myrmekioderma rea

  • Ruminant fats and dairy products, as a result of bacterial synthesis in the rumen

  • Some plant waxes and specialty lipids

The presence of 2-methylheptadecanoic acid in specific organisms may serve as a taxonomic marker or indicate adaptations to particular environmental conditions.

Biochemical Roles and Functions

Methyl-branched fatty acids like 2-methylheptadecanoic acid contribute to unique biochemical properties in the organisms where they are found:

  • Membrane Composition: The methyl branching disrupts the tight packing of fatty acid chains in cell membranes, potentially increasing membrane fluidity at lower temperatures. This property is particularly important for organisms living in extreme conditions.

  • Metabolic Signaling: Specialized fatty acids can serve as precursors for signaling molecules or regulate gene expression through interaction with transcription factors.

  • Storage and Energy: As with other fatty acids, branched variants may serve as energy storage molecules, though their metabolism may differ from straight-chain counterparts.

  • Taxonomic Markers: The presence of specific branched-chain fatty acids often serves as a chemotaxonomic marker for identifying bacterial species or other organisms.

Understanding these biological roles provides insight into why organisms produce and utilize methyl-branched fatty acids like 2-methylheptadecanoic acid despite the additional biosynthetic complexity compared to straight-chain fatty acids.

Research Applications and Industrial Relevance

2-Methylheptadecanoic acid and related branched-chain fatty acids have applications in various research fields and industries, leveraging their unique structural features and properties.

Research Applications

The compound has significant value in scientific research across multiple disciplines:

  • Biochemical Studies: Used as a standard or reference compound in analytical methods for identifying and quantifying branched-chain fatty acids in biological samples.

  • Metabolic Research: Employed in studies investigating the metabolism of branched-chain fatty acids and their incorporation into complex lipids.

  • Structural Biology: Utilized in research examining membrane properties and the effects of fatty acid branching on membrane fluidity and organization.

  • Chemotaxonomy: Applied in taxonomic studies to classify bacteria and other organisms based on their fatty acid profiles.

Synthesis and Chemical Reactivity

Understanding the synthetic routes to 2-methylheptadecanoic acid and its chemical behavior provides insights into its production and potential modifications for various applications.

Chemical Behavior and Reactivity

As a carboxylic acid with a methyl branch at the alpha position, 2-methylheptadecanoic acid exhibits chemical behaviors characteristic of both fatty acids and alpha-substituted carboxylic acids:

  • Acid-Base Properties: Functions as a weak acid, forming salts with bases and participating in esterification reactions.

  • Esterification: Readily forms esters with alcohols, which may have different physical properties than the parent acid.

  • Reduction: Can be reduced to the corresponding alcohol (2-methylheptadecan-1-ol) with appropriate reducing agents.

  • Oxidation: The methyl branch at the alpha position may influence the oxidative stability compared to unbranched fatty acids.

  • Halogenation: The alpha-methyl group affects the reactivity toward halogenation reactions.

The presence of the methyl branch at position 2 introduces steric hindrance that can influence reaction rates and mechanisms compared to unbranched fatty acids.

Analytical and Spectroscopic Data

Detailed analytical and spectroscopic data are essential for the unambiguous identification and characterization of 2-methylheptadecanoic acid in research and industrial settings.

Spectroscopic Properties

Based on general knowledge of similar compounds, 2-methylheptadecanoic acid would be expected to exhibit the following spectroscopic features:

  • Infrared Spectroscopy (IR):

    • Strong C=O stretching absorption around 1700-1725 cm⁻¹

    • Broad O-H stretching band at 2500-3300 cm⁻¹

    • C-H stretching bands at 2800-3000 cm⁻¹

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Characteristic signals for the alpha-methyl group (approximately 1.1-1.2 ppm), the alpha-hydrogen (approximately 2.4-2.5 ppm), and the carboxylic acid proton (10-12 ppm)

    • ¹³C NMR: Distinctive signals for the carboxyl carbon (approximately 180 ppm) and the alpha-carbon bearing the methyl substituent (approximately 40-45 ppm)

  • Mass Spectrometry (MS):

    • Molecular ion at m/z 284

    • Characteristic fragmentation pattern showing loss of water (M-18) and sequential losses of CH₂ groups

Chromatographic Behavior

The chromatographic properties of 2-methylheptadecanoic acid influence its detection and quantification in complex mixtures:

  • Gas Chromatography (GC):

    • Typically analyzed as methyl esters

    • Retention time affected by the methyl branching, generally eluting earlier than its straight-chain isomer

    • Temperature programming necessary for effective separation from other fatty acids

  • Liquid Chromatography (LC):

    • Can be analyzed using reverse-phase HPLC

    • UV detection possible after derivatization with chromophores

    • Mass spectrometric detection provides additional specificity

These analytical characteristics provide researchers with tools to identify and quantify 2-methylheptadecanoic acid in complex biological matrices and other samples.

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